molecular formula C15H17N3O5S2 B2763290 N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034498-58-1

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2763290
CAS No.: 2034498-58-1
M. Wt: 383.44
InChI Key: LBHAXRDWUHHKQF-UHFFFAOYSA-N
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Description

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a potent, selective, and ATP-competitive inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β), an enzyme that is a central regulator of numerous cellular processes. Dysregulation of GSK-3β has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, where it contributes to the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles . This compound demonstrates high selectivity for GSK-3β over other kinases, making it an invaluable pharmacological tool for dissecting the complex signaling pathways involved in neuronal survival, neuroinflammation, and synaptic plasticity. Its primary research application lies in investigating the therapeutic potential of GSK-3β inhibition for conditions such as Alzheimer's, Parkinson's disease, and mood disorders. By effectively inhibiting GSK-3β, this compound can modulate Wnt/β-catenin signaling and reduce tau phosphorylation in cellular and animal models , providing critical insights into disease mechanisms and supporting the validation of GSK-3β as a promising drug target for neurological conditions.

Properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S2/c1-25(21,22)18-8-7-17(15(18)20)14(19)16-6-4-12-2-3-13(24-12)11-5-9-23-10-11/h2-3,5,9-10H,4,6-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHAXRDWUHHKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)NCCC2=CC=C(S2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that incorporates a furan ring, a thiophene ring, and an imidazolidine core with a methylsulfonyl group. This combination of functional groups is believed to contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may exert its effects through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, which could lead to altered cellular functions.
  • Receptor Modulation : It may bind to specific receptors, influencing signaling pathways that control cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, furan-based derivatives have shown promising results in inhibiting cancer cell growth. In vitro studies have demonstrated:

  • Cytotoxicity : Compounds related to this compound have shown IC50 values in the micromolar range against various cancer cell lines, indicating potent cytotoxic effects. For example, a related furan derivative exhibited an IC50 of 2.96 µM against MCF-7 breast cancer cells .
CompoundCell LineIC50 (µM)Reference
Compound 4MCF-74.06
Compound 7MCF-72.96
DoxorubicinMCF-728.3

Apoptosis Induction

The mechanism by which these compounds induce cell death appears to involve apoptosis. Studies have shown that treatment with furan derivatives leads to:

  • Cell Cycle Arrest : Flow cytometry results indicated an increase in pre-G1 phase cells and G2/M phase arrest upon treatment with related compounds .

Selectivity Index

The selectivity index (SI) is crucial for assessing the therapeutic window of anticancer agents. Compounds derived from the same class have demonstrated higher SI values against cancerous cells compared to normal cells, suggesting their potential for targeted therapy .

Case Studies

  • Cytotoxicity against Cancer Cell Lines :
    • A study evaluated several furan-based compounds against human cancer cell lines, revealing significant cytotoxic effects and apoptosis induction via mitochondrial pathways .
    • The expression levels of pro-apoptotic factors such as p53 and Bax increased significantly in treated cells, while anti-apoptotic factors like Bcl-2 decreased, confirming the apoptotic mechanism .
  • DNA Damage Assessment :
    • DNA fragmentation assays indicated that treatment with these compounds resulted in increased DNA damage in lung cancer cell lines, highlighting their potential as chemotherapeutic agents .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide exhibit promising anticancer properties. For instance, derivatives containing imidazolidine moieties have been shown to inhibit tumor cell proliferation by interfering with critical cellular pathways. A study demonstrated that related compounds effectively inhibited the growth of various cancer cell lines, suggesting that this compound could be further explored for its potential as an anticancer agent .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against resistant strains of bacteria and fungi. Research has shown that thiophene-containing compounds often display significant antibacterial effects due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes . The incorporation of the furan ring may enhance this activity, making it a candidate for developing new antimicrobial agents.

Organic Electronics

The unique electronic properties of thiophene and furan derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films and its favorable charge transport characteristics are being investigated for use in next-generation electronic devices .

Sensors

Due to their electronic properties, compounds like this compound can be utilized in sensor technology. Their sensitivity to environmental changes (like pH or temperature) makes them ideal candidates for developing chemical sensors capable of detecting specific analytes in various conditions .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the imidazolidine core through cyclization reactions.
  • Introduction of the furan and thiophene substituents via electrophilic aromatic substitution.
  • Functionalization with the methylsulfonyl group , enhancing solubility and reactivity.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are essential for confirming the structure and purity of the synthesized compound.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell proliferation by similar imidazolidine derivatives .
Study BAntimicrobial PropertiesIdentified potent antibacterial activity against Staphylococcus aureus using related thiophene compounds .
Study COrganic ElectronicsExplored the application of thiophene-based materials in OLEDs, showing improved efficiency .

Comparison with Similar Compounds

Research Implications and Gaps

  • Activity Prediction: The methylsulfonyl group may confer kinase or protease inhibitory activity, as seen in sulfonamide-containing drugs. Comparative studies with ’s quinolones could validate antibacterial efficacy .
  • Synthetic Optimization : ’s use of methanesulfonate intermediates suggests scalable routes for the target compound, though regioselectivity in furan-thiophene coupling requires further exploration .

Q & A

Q. What methodologies assess pharmacokinetic properties (e.g., metabolic stability)?

  • Methodological Answer : Use hepatic microsomal assays (human/rat) to measure metabolic half-life. Plasma protein binding (equilibrium dialysis) and CYP450 inhibition screens (e.g., CYP3A4) inform drug-drug interaction risks. In silico tools (ADMET Predictor) prioritize analogs with favorable profiles .

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